N~2~,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxamide
Description
N²,N⁶-Bis(2-ethoxyethyl)-N²,N⁶-diheptylpyridine-2,6-dicarboxamide is a pyridine-2,6-dicarboxamide derivative featuring two distinct substituents on the amide nitrogens: 2-ethoxyethyl (a polar, ether-containing alkyl chain) and heptyl (a linear aliphatic chain). These substituents confer unique physicochemical properties, balancing lipophilicity (from heptyl) with moderate polarity (from ethoxyethyl). While direct data for this compound is absent in the provided evidence, its structural analogs offer insights into its behavior.
Properties
CAS No. |
102574-32-3 |
|---|---|
Molecular Formula |
C29H51N3O4 |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
2-N,6-N-bis(2-ethoxyethyl)-2-N,6-N-diheptylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C29H51N3O4/c1-5-9-11-13-15-20-31(22-24-35-7-3)28(33)26-18-17-19-27(30-26)29(34)32(23-25-36-8-4)21-16-14-12-10-6-2/h17-19H,5-16,20-25H2,1-4H3 |
InChI Key |
GYTMDHALHSUHKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(CCOCC)C(=O)C1=NC(=CC=C1)C(=O)N(CCCCCCC)CCOCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarboxamide, N2,N6-bis(2-ethoxyethyl)-N2,N6-diheptyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia or amines.
Introduction of Carboxamide Groups: The carboxamide groups are introduced via an amidation reaction, where carboxylic acids react with amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of Ethoxyethyl and Heptyl Groups: The ethoxyethyl and heptyl groups are attached through alkylation reactions, where alkyl halides react with the amide nitrogen atoms under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Such as recrystallization, distillation, or chromatography to obtain the pure compound.
Quality Control: Analytical techniques like NMR, IR, and mass spectrometry are used to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Pyridinedicarboxamide, N2,N6-bis(2-ethoxyethyl)-N2,N6-diheptyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl or heptyl groups, where nucleophiles replace these groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., bromoethane) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different alkyl or aryl groups replacing the original ethoxyethyl or heptyl groups.
Scientific Research Applications
2,6-Pyridinedicarboxamide, N2,N6-bis(2-ethoxyethyl)-N2,N6-diheptyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Pyridinedicarboxamide, N2,N6-bis(2-ethoxyethyl)-N2,N6-diheptyl- involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Metal Ions: Acting as a chelating agent, it can form stable complexes with metal ions, which can influence various biochemical processes.
Interact with Biological Molecules: The compound can interact with proteins, nucleic acids, or cell membranes, potentially altering their function and leading to biological effects.
Modulate Enzymatic Activity: By binding to enzyme active sites or allosteric sites, it can modulate the activity of enzymes involved in critical biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Synthesis: The target compound likely requires conventional amidation, similar to aryl derivatives (e.g., ).
- Substituent Effects : Aliphatic chains (heptyl, isopropyl) reduce melting points compared to aromatic groups (e.g., nitro-phenyl derivatives melt >300°C ). Ethoxyethyl groups introduce polarity but less than heterocyclic substituents (e.g., thiazolyl ).
Physicochemical Properties
Trends :
- Melting Points : Aromatic/nitro groups (e.g., Compound 21) increase rigidity and intermolecular forces, leading to higher melting points. Aliphatic chains (heptyl, isopropyl) lower melting points via reduced crystallinity .
- Solubility: Bulky alkyl chains (heptyl) enhance solubility in nonpolar solvents but reduce aqueous solubility. Ethoxyethyl groups may improve solubility in polar aprotic solvents (e.g., DMSO) .
Analysis :
- The target compound’s heptyl and ethoxyethyl groups suggest utility in drug delivery (enhanced membrane permeability) or material science (self-assembly via alkyl chain interactions). Unlike thiazolyl or quinazolinone derivatives , it lacks inherent bioactivity but may serve as a scaffold for functionalization.
Biological Activity
N~2~,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxamide is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its cytotoxic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridine core with two ethoxyethyl substituents and two heptyl groups attached to the nitrogen atoms. Its molecular formula is C_{21}H_{38}N_{2}O_{4}, and it has a molecular weight of 370.55 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C_{21}H_{38}N_{2}O_{4} |
| Molecular Weight | 370.55 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity against HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines while exhibiting lower toxicity towards normal cell lines such as NIH 3T3 (mouse embryonic fibroblasts) and HaCaT (human keratinocytes).
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µg/ml) | % Viability at IC50 |
|---|---|---|
| HepG2 | 42 | 67.7% |
| MCF-7 | 100 | 78.14% |
| HaCaT | 250 | 82.23% |
| NIH 3T3 | 500 | 96.11% |
The mechanisms underlying the cytotoxic effects of this compound are believed to involve the induction of apoptosis in cancer cells through various pathways, including:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to reduced proliferation rates in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, triggering apoptotic pathways.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and apoptosis.
Case Studies
- Study on HepG2 Cells : A study conducted on HepG2 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anti-cancer agent.
- MCF-7 Cell Line Analysis : In another study focusing on MCF-7 cells, the compound exhibited significant cytotoxicity at concentrations above 100 µg/ml, indicating its potential effectiveness against breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
